Home > Products > Screening Compounds P17384 > N-(4-methylphenyl)-2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide
N-(4-methylphenyl)-2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide -

N-(4-methylphenyl)-2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide

Catalog Number: EVT-4880401
CAS Number:
Molecular Formula: C20H29N5O3
Molecular Weight: 387.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl- 1-piperazinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid hydrochloride

Compound Description: 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl- 1-piperazinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid hydrochloride is a quinolone derivative. The crystal structure of this compound reveals a planar bicyclical quinoline ring system and a piperazine ring in a chair conformation. The compound features a protonated oxygen atom (O2) of the carboxylate group and a protonated terminal nitrogen atom (N3) of the piperazine group, neutralized by a chloride anion.

N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)Acetamide (NAPMA)

Compound Description: N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)Acetamide (NAPMA) is a compound shown to inhibit osteoclast differentiation and protect against ovariectomy-induced osteoporosis. It significantly inhibits the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages in a dose-dependent manner, without cytotoxic effects. NAPMA downregulates the expression of osteoclast-specific markers, including c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9, at both the transcript and protein levels.

1-Piperidinecarboxamide, N-[2-[[5-Amino-l-[[4-(4-pyridinyl)-l-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl) (BIBN4096BS)

Compound Description: 1-Piperidinecarboxamide, N-[2-[[5-amino-l-[[4-(4-pyridinyl)-l-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl) (BIBN4096BS) is a calcitonin gene-related peptide (CGRP) receptor antagonist used to alleviate migraine symptoms. [, , ] It exhibits high selectivity for CGRP over adrenomedullin (AM) receptors. These receptors are heterodimers of the calcitonin receptor-like receptor (CL) and receptor activity modifying proteins (RAMPs), with the RAMP subunit determining the pharmacological properties. BIBN4096BS-sensitive CGRP1 receptors are CL/RAMP1, whereas BIBN4096BS-insensitive AM receptors are CL/RAMP2 or CL/RAMP3 (AM1 and AM2, respectively). [, , ] This suggests that RAMP1 confers BIBN4096BS sensitivity. Calcitonin receptors [CT(a)] also interact with RAMP1 [AMY1(a) receptors], leading to potential BIBN4096BS affinity for these receptors.

N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825)

Compound Description: N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide, also known as Dasatinib (BMS-354825), is a potent pan-Src inhibitor with nanomolar to subnanomolar potencies in both biochemical and cellular assays. Its oral efficacy has been demonstrated in inhibiting proinflammatory cytokine IL-2 ex vivo in mice (ED50 approximately 5 mg/kg) and reducing TNF levels in an acute murine model of inflammation (90% inhibition of LPS-induced TNFα production when dosed orally at 60 mg/kg, 2 h before LPS administration). Additionally, Dasatinib exhibited oral efficacy in a chronic model of adjuvant arthritis in rats with established disease when administered orally at 0.3 and 3 mg/kg twice daily.

4-(4-{[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl] benzamide (Navitoclax)

Compound Description: 4-(4-{[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl] benzamide (Navitoclax) is a Bcl-2/Bcl-xL/Bcl-w inhibitor. [] Studies suggest that concurrent elimination of Bcl-xL and Mcl-1 triggers apoptosis. In pancreatic cancer cell lines, combining either CDK5 knockdown or expression of a dominant negative CDK5 with a Bcl2 inhibitor results in synergistic induction of apoptosis. Furthermore, simultaneous pharmacological perturbation of Mcl-1 and Bcl-xL in pancreatic cancer cell lines using a CDK5 inhibitor that reduces Mcl-1 levels and Navitoclax, leads to synergistic inhibition of cell growth and induction of apoptosis.

Properties

Product Name

N-(4-methylphenyl)-2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide

IUPAC Name

N-(4-methylphenyl)-2-[1-[2-(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl]acetamide

Molecular Formula

C20H29N5O3

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C20H29N5O3/c1-15-3-5-16(6-4-15)22-18(26)13-17-20(28)21-7-8-25(17)19(27)14-24-11-9-23(2)10-12-24/h3-6,17H,7-14H2,1-2H3,(H,21,28)(H,22,26)

InChI Key

JTEZLGKFPYSWDE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)CN3CCN(CC3)C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)CN3CCN(CC3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.